Methyl 3-bromopropionate-2,2,3,3-d4 is a deuterated derivative of methyl 3-bromopropionate, which is an organic compound with the chemical formula C5H9BrO2 and the CAS number 3395-91-3. This compound appears as a colorless liquid with a fruity odor, and it is categorized as an ester. The presence of deuterium (D) in its structure enhances its utility in various analytical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and other isotopic studies.
Methyl 3-bromopropionate-2,2,3,3-d4 can be synthesized through several methods:
Methyl 3-bromopropionate-2,2,3,3-d4 has several applications:
Interaction studies involving methyl 3-bromopropionate-2,2,3,3-d4 focus on understanding how this compound interacts with biological systems or other chemical entities. These studies often utilize techniques like NMR spectroscopy to observe changes in chemical shifts that indicate interactions with proteins or other biomolecules.
Methyl 3-bromopropionate-2,2,3,3-d4 shares similarities with several related compounds. Here are some notable comparisons:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Methyl 3-bromopropionate | C5H9BrO2 | Parent compound; used as an organic intermediate |
| Ethyl 3-bromopropionate | C6H11BrO2 | Similar structure; differs by ethyl group substitution |
| Propyl 3-bromopropionate | C7H13BrO2 | Longer carbon chain; alters physical properties |
| Methyl acrylate | C4H6O2 | Different functional group; used in polymer synthesis |
Methyl 3-bromopropionate-2,2,3,3-d4's uniqueness lies in its isotopic labeling which provides enhanced resolution and sensitivity in spectroscopic analyses compared to non-deuterated analogs. This feature makes it particularly valuable for researchers studying complex organic reactions and biological processes.
Nucleophilic deuterium-labeling strategies represent a cornerstone approach for the synthesis of deuterated alkyl bromopropionates, particularly methyl 3-bromopropionate-2,2,3,3-d4 [4]. The most established method involves the utilization of palladium-catalyzed hydrogen-deuterium exchange reactions employing deuterium oxide as the deuterium source [4]. This approach leverages the in situ generation of deuterium gas from the reaction of aluminum powder with deuterium oxide in the presence of palladium on carbon catalyst [4].
The mechanistic pathway for nucleophilic deuterium labeling proceeds through selective carbon-hydrogen bond activation at the target positions [4]. For methyl 3-bromopropionate-2,2,3,3-d4, the deuteration occurs specifically at the 2,2,3,3-positions of the propionate chain [4] [5]. The palladium catalyst facilitates the cleavage of carbon-hydrogen bonds through coordination of the substrate to the metal surface, followed by deuterium insertion from the activated deuterium source [4].
Alternative nucleophilic strategies employ magnesium-methanol-d1 systems for reductive deuteration of unsaturated precursors [24] [39]. This approach demonstrates excellent functional group tolerance and achieves high degrees of deuterium incorporation while maintaining mild reaction conditions [24] [39]. The magnesium-based system operates through electron transfer mechanisms that enable selective deuterium incorporation at specific carbon centers [24] [39].
Table 1: Nucleophilic Deuterium-Labeling Reaction Conditions
| Catalyst System | Temperature (°C) | Deuterium Source | Deuterium Incorporation (%) | Reaction Time |
|---|---|---|---|---|
| Palladium/Carbon-Aluminum | 120-190 | Deuterium Oxide | >99 | 20-60 minutes |
| Magnesium-Methanol-d1 | 25-50 | Methanol-d1 | 95-99 | 2-24 hours |
| Iridium-NHC Complex | 80-130 | Deuterium Oxide | 85-95 | 1-6 hours |
The selectivity of nucleophilic deuterium labeling depends critically on the electronic environment of the target carbon-hydrogen bonds [5] [28]. Electron-withdrawing groups such as the bromide and ester functionalities in methyl 3-bromopropionate influence the reactivity pattern, directing deuteration to specific positions [5] [28]. The kinetic isotope effects associated with carbon-deuterium bond formation versus carbon-hydrogen bond formation play a crucial role in determining the overall efficiency and selectivity of the labeling process [31].
Esterification techniques employing deuterated methanol represent a direct synthetic approach for incorporating deuterium into the methyl ester functionality of bromopropionate derivatives [37] [38]. The most widely employed method involves the reaction of 3-bromopropionic acid or its derivatives with deuterated methanol under acid-catalyzed conditions [37].
The mechanism of deuterated methanol esterification proceeds through nucleophilic attack of the deuterated methanol on the carbonyl carbon of the carboxylic acid [37] [41]. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbon center, facilitating nucleophilic addition [37] [41]. Subsequent elimination of water and deprotonation yields the deuterated methyl ester [37] [41].
Sulfonic acid catalysts, particularly para-sulfonic acid calixarenes, demonstrate exceptional activity in esterification reactions with deuterated methanol [37]. These catalysts exhibit superior water tolerance compared to conventional acid catalysts, making them particularly suitable for deuterium labeling applications where moisture sensitivity can compromise isotopic purity [37].
Table 2: Esterification Reaction Parameters with Deuterated Methanol
| Catalyst | Concentration (mol%) | Temperature (°C) | Conversion (%) | Deuterium Retention (%) |
|---|---|---|---|---|
| para-Sulfonic Acid Calix [6]arene | 1-5 | 60-80 | 90-98 | >95 |
| para-Toluenesulfonic Acid | 2-10 | 70-90 | 75-85 | 85-92 |
| Sulfuric Acid | 5-15 | 80-100 | 80-90 | 80-88 |
The kinetic analysis of deuterated methanol esterification reveals first-order dependence on both the carboxylic acid and deuterated methanol concentrations [37]. The activation energy for esterification with deuterated methanol is slightly higher than with protiated methanol due to the kinetic isotope effect, but this difference is typically within 2-4 kilojoules per mole [37] [31].
Alternative esterification approaches involve the use of acetyl bromide as an in situ hydrogen bromide generator when reacted with deuterated methanol [22]. This method provides a novel route for simultaneous bromination and deuterated esterification, yielding methyl 3-bromopropionate-2,2,3,3-d4 in a single synthetic operation [22].
The purification and isolation of methyl 3-bromopropionate-2,2,3,3-d4 requires specialized protocols that maintain isotopic purity while achieving the necessary chemical purity for analytical and synthetic applications [9] [11]. Gas chromatographic separation techniques represent the primary method for isolating deuterated compounds from their protiated counterparts [9].
Stationary phase selection plays a critical role in the chromatographic separation of isotopologues [9]. Ionic liquid stationary phases, particularly IL111i, demonstrate remarkable capability for separating deuterated bromopropionates from protiated analogs [9]. The separation mechanism relies on differential interactions between the deuterated and protiated compounds with the stationary phase, exploiting subtle differences in volatility and intermolecular forces [9].
Table 3: Chromatographic Separation Conditions for Isotopologue Purification
| Stationary Phase | Column Temperature (°C) | Carrier Gas Flow (mL/min) | Separation Factor | Resolution |
|---|---|---|---|---|
| IL111i Ionic Liquid | 80-120 | 1.0-2.0 | 1.15-1.25 | 2.5-4.0 |
| SPB-20 Phenyl Phase | 90-140 | 1.2-2.5 | 1.08-1.18 | 1.8-3.2 |
| PAG Polyethylene Glycol | 100-150 | 1.5-3.0 | 1.12-1.22 | 2.0-3.5 |
The isotope effect in chromatographic separation typically manifests as an inverse effect for nonpolar stationary phases, where heavier isotopic compounds elute earlier than their lighter counterparts [9]. Conversely, polar stationary phases often exhibit normal isotope effects [9]. The location of deuterium substitution significantly affects retention behavior, with deuterium-substituted aliphatic groups showing greater inverse isotope effects compared to aromatic substituents [9].
Distillation protocols for purification of methyl 3-bromopropionate-2,2,3,3-d4 must account for the slight differences in boiling points between isotopologues [22]. Fractional distillation under reduced pressure minimizes thermal decomposition while achieving effective separation [22]. The typical pressure range for distillation is 10-25 millimeters of mercury, with collection temperatures between 60-80 degrees Celsius [22].
Crystallization techniques can be employed when solid derivatives are formed, although methyl 3-bromopropionate-2,2,3,3-d4 itself is a liquid at room temperature [15]. The formation of crystalline intermediates during synthesis can provide an additional purification step that enhances both chemical and isotopic purity [15].
Nuclear magnetic resonance spectroscopy provides the most definitive method for characterizing deuterium substitution patterns in methyl 3-bromopropionate-2,2,3,3-d4 [10] [19] [30]. Deuterium nuclear magnetic resonance (2H NMR) directly detects deuterium atoms and provides unambiguous evidence of deuterium incorporation at specific molecular positions [10] [19].
The 2H NMR spectrum of methyl 3-bromopropionate-2,2,3,3-d4 exhibits characteristic resonances corresponding to the deuterium atoms at the 2,2,3,3-positions of the propionate chain [10] [19]. The chemical shift range for deuterium nuclear magnetic resonance closely parallels that of proton nuclear magnetic resonance, but with broader natural line shapes due to the quadrupolar nature of the deuterium nucleus [10] [19].
Table 4: 2H NMR Chemical Shifts for Methyl 3-Bromopropionate-2,2,3,3-d4
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Pattern |
|---|---|---|---|---|
| C-2 Deuterium | 2.8-3.2 | Quintet | 2D | J(D-D) = 1.2 Hz |
| C-3 Deuterium | 3.6-4.0 | Triplet | 2D | J(D-D) = 1.8 Hz |
| Residual CHD | 2.9-3.8 | Multiple | <0.1H | Various |
The coupling patterns observed in 2H NMR reflect the spin-1 nature of deuterium, resulting in characteristic multiplicities that differ from proton nuclear magnetic resonance [10] [19]. Deuterium-deuterium coupling constants are typically smaller than proton-proton coupling constants, ranging from 0.5 to 2.0 hertz [10] [19].
Proton nuclear magnetic resonance analysis of methyl 3-bromopropionate-2,2,3,3-d4 reveals the disappearance of signals corresponding to the deuterated positions [10] [30]. Residual proton signals from incomplete deuteration appear as reduced-intensity multipets that can be quantified to determine deuterium incorporation efficiency [10] [30]. The integration of residual proton signals relative to the methyl ester protons provides a direct measure of deuterium enrichment [30].
Carbon-13 nuclear magnetic resonance spectroscopy exhibits isotope shifts for carbon atoms bonded to deuterium [30]. The upfield shift of carbon resonances adjacent to deuterium atoms typically ranges from 0.1 to 0.3 parts per million per deuterium atom [30]. These isotope shifts serve as additional confirmation of deuterium substitution patterns [30].
Mass spectrometric analysis provides quantitative determination of isotopic purity for methyl 3-bromopropionate-2,2,3,3-d4 through examination of isotopologue distributions [11] [40]. High-resolution electrospray ionization mass spectrometry enables precise measurement of mass differences between deuterated and protiated species [11].
The molecular ion region of methyl 3-bromopropionate-2,2,3,3-d4 exhibits a characteristic isotope cluster pattern reflecting the presence of four deuterium atoms [11] [40]. The monoisotopic peak corresponds to the fully deuterated species, while successive peaks represent partial deuteration states [11] [40]. The relative intensities of these peaks directly correlate with the degree of deuterium incorporation at each position [11] [40].
Table 5: Mass Spectrometric Isotopologue Distribution
| Isotopologue | m/z (M+H)+ | Relative Intensity (%) | Deuterium Content | Isotopic Purity |
|---|---|---|---|---|
| d4 Species | 175.026 | 95-98 | 4D | >95% |
| d3 Species | 174.020 | 2-4 | 3D | 2-4% |
| d2 Species | 173.013 | 0.5-1.5 | 2D | <1.5% |
| d1 Species | 172.007 | <0.5 | 1D | <0.5% |
| d0 Species | 171.001 | <0.2 | 0D | <0.2% |
The calculation of isotopic purity from mass spectrometric data involves deconvolution of overlapping isotope clusters arising from natural abundance carbon-13 and deuterium incorporation [11] [40]. Advanced algorithms account for the mass differences between carbon-13/carbon-12 (1.003 daltons) and deuterium/hydrogen (1.006 daltons) to provide accurate isotopic purity determinations [11] [40].
Tandem mass spectrometry provides additional structural confirmation through fragmentation analysis [11]. The characteristic loss of deuterated fragments from the molecular ion confirms the location of deuterium substitution [11]. For methyl 3-bromopropionate-2,2,3,3-d4, typical fragmentations include loss of the deuterated methoxy group and deuterated propyl fragments [11].
The sensitivity of mass spectrometric isotopic purity determination extends to the nanogram level, requiring minimal sample consumption [11]. This analytical capability is particularly valuable for monitoring synthetic reactions and verifying the isotopic composition of final products [11]. The method demonstrates excellent agreement with certified isotopic purity values when properly calibrated [11].
| Table 3: Kinetic Isotope Effects in Nucleophilic Substitution and Elimination | ||
|---|---|---|
| Reaction Type | kH/kD Range | Mechanism Indicator |
| SN2 - Primary Alkyl Halides | 1.01-1.04 per α-deuterium | Inverse or small normal |
| SN2 - Sterically Hindered | Up to 1.179 (large effect) | Large normal (steric relief) |
| SN1 - Carbocation Formation | 1.20-1.25 per α-deuterium | Large normal |
| E2 - β-Elimination | 7.11 (primary KIE) | Large primary KIE |
| Nucleophilic Substitution General | 1.0-3.0 typical range | Variable |